molecular formula C20H26N6O3S B2553827 1,3-dimethyl-2,4-dioxo-7-propyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1798624-17-5

1,3-dimethyl-2,4-dioxo-7-propyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2553827
CAS RN: 1798624-17-5
M. Wt: 430.53
InChI Key: HTTRYCZRHAAJEG-UHFFFAOYSA-N
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Description

1,3-dimethyl-2,4-dioxo-7-propyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H26N6O3S and its molecular weight is 430.53. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Research on compounds similar in structure to the query compound has led to the synthesis of novel heterocyclic compounds with significant biological activities. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds were identified as cyclooxygenase-1/2 (COX-1/2) inhibitors, with some showing high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Anticancer and Anti-5-Lipoxygenase Agents

Another study focused on the synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. This research highlights the therapeutic potential of heterocyclic compounds in the treatment of cancer and inflammatory diseases, suggesting a possible area of application for the query compound in the development of novel therapeutics (A. Rahmouni et al., 2016).

Structural Modifications and Supramolecular Aggregation

Further investigations into structural modifications of thiazolopyrimidines have revealed insights into their conformational features and intermolecular interaction patterns. Such studies can inform the design and synthesis of new compounds with optimized properties for specific applications, including drug development and material science (H. Nagarajaiah, N. Begum, 2014).

properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-7-propyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3S/c1-4-8-26-15(11-14-17(26)23(2)20(29)24(3)18(14)28)16(27)22-12-13-6-5-9-25(13)19-21-7-10-30-19/h7,10-11,13H,4-6,8-9,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTRYCZRHAAJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCC3CCCN3C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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